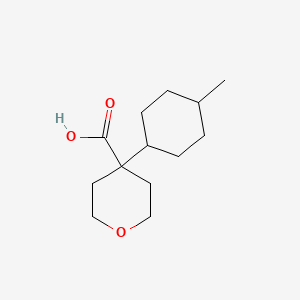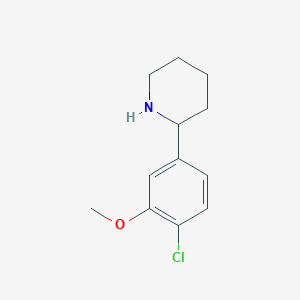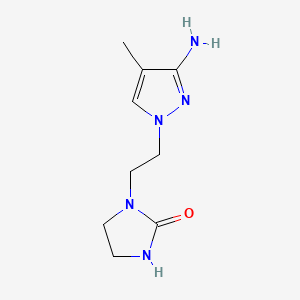![molecular formula C12H18BrN3O2 B13530717 tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.17958 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The carbamate linkage can also undergo hydrolysis, releasing the active amine or alcohol .
Vergleich Mit ähnlichen Verbindungen
tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a piperidine ring instead of a pyridine ring and is used in different chemical and biological applications.
tert-butyl 3-bromopropylcarbamate: This compound has a bromopropyl group instead of a bromopyridine group and is used in the synthesis of functional cationic polymers and antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and diverse chemical reactivity.
Eigenschaften
Molekularformel |
C12H18BrN3O2 |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(3-bromopyridin-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-8-7-15-10-9(13)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
HHCFMTCVJFWRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B13530659.png)










